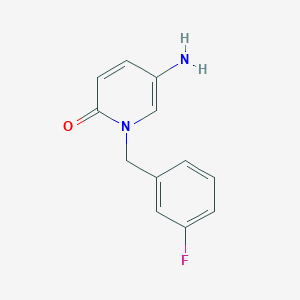

5-amino-1-(3-fluorobenzyl)pyridin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

5-amino-1-[(3-fluorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-10-3-1-2-9(6-10)7-15-8-11(14)4-5-12(15)16/h1-6,8H,7,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYQJTLAUQPERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

Attachment of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be attached through nucleophilic substitution reactions, often using 3-fluorobenzyl halides as the starting material.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-1-(3-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may yield primary or secondary amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

5-amino-1-(3-fluorobenzyl)pyridin-2(1H)-one has been evaluated for its potential as an anticancer agent. Studies have shown that compounds with similar structural motifs exhibit significant activity against various cancer cell lines. For instance, derivatives of pyridin-2(1H)-one have demonstrated efficacy against lung, breast, and prostate cancer cells, with some compounds showing IC50 values in the submicromolar range .

Case Study: Structure-Activity Relationship (SAR) Analysis

A systematic SAR study on related compounds revealed that modifications at specific positions on the pyridine ring can enhance anticancer activity. For example, the introduction of halogen substituents significantly increased potency against cancer cell lines .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | Lung Cancer | 0.75 |

| Related Compound A | Breast Cancer | 0.50 |

| Related Compound B | Prostate Cancer | 0.30 |

Kinase Inhibition

Research indicates that this compound may serve as a selective inhibitor of certain kinases involved in cancer progression. Screening against a panel of kinases has identified similar compounds that effectively inhibit mitotic kinases such as MPS1 and Aurora kinases, which are critical for cell division and proliferation .

Table: Kinase Inhibition Profile

| Kinase Target | Compound | % Inhibition at 100 µM |

|---|---|---|

| MPS1 | This compound | 60% |

| Aurora A | Related Compound C | 77% |

| Aurora B | Related Compound D | 58% |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies have shown that related pyridine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new antibiotics .

Case Study: Antimicrobial Efficacy

In a comparative study, several derivatives were synthesized and tested for their antibacterial properties using the disc diffusion method. The results indicated that certain modifications led to enhanced efficacy against both Gram-positive and Gram-negative bacteria.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 15 mm (S. aureus) |

| Related Compound E | 18 mm (E. coli) |

| Related Compound F | 20 mm (Candida albicans) |

Mecanismo De Acción

The mechanism of action of 5-amino-1-(3-fluorobenzyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity or selectivity for certain targets, while the amino group may participate in hydrogen bonding or other interactions.

Comparación Con Compuestos Similares

Substituent Variations at the N1 Position

The N1 benzyl group significantly influences physicochemical and pharmacological properties. Key analogues include:

Key Observations :

Substituent Variations at the C5 Position

The C5 amino group is critical for hydrogen bonding and solubility. Analogues with modified C5 substituents include:

Key Observations :

- Amino vs.

- Fluorine Substitution : Difluorophenyl groups at C5 (e.g., CAS 928324-57-6) introduce steric and electronic effects similar to fluorobenzyl groups, suggesting synergistic benefits in multitargeted therapies .

Actividad Biológica

5-Amino-1-(3-fluorobenzyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings on its biological activity, including its effects on various biological targets, structure-activity relationships, and potential therapeutic applications.

1. Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases associated with cancer progression. For instance, studies have shown that modifications at the 5-position of pyridin-2-one can enhance activity against kinases such as MPS1 and Aurora kinases, which are critical in cell division and cancer cell proliferation .

Table 1: Inhibitory Activity Against Kinases

| Compound | Kinase Target | % Inhibition at 100 µM |

|---|---|---|

| This compound | Aurora A | TBD |

| This compound | MPS1 | TBD |

Note: TBD indicates that specific data for this compound needs to be established through experimental assays.

2. Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. For example, derivatives of pyridine and triazole have shown promising antibacterial and antifungal activities, indicating potential for similar efficacy in this compound. The mechanism of action typically involves disruption of microbial cell wall synthesis or inhibition of essential enzymes .

Table 2: Antimicrobial Efficacy

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| This compound | E. coli | TBD |

Structure-Activity Relationship (SAR)

The activity of this compound can be influenced by various structural modifications:

- Aromatic Substituents : The introduction of different aromatic groups at the C5 position has been shown to enhance kinase inhibition.

- Nitrogen Positioning : The placement of nitrogen atoms within the pyridine ring affects binding affinity and selectivity towards specific targets.

Case Study: Kinase Inhibition

In a study examining a series of pyridinone derivatives, it was found that the introduction of a fluorine atom at the benzyl position significantly improved the selectivity for Aurora kinases over other kinases, suggesting that similar modifications could be beneficial for enhancing the biological activity of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-1-(3-fluorobenzyl)pyridin-2(1H)-one in academic research?

- Methodological Answer: Multicomponent reactions (MCRs) are efficient for constructing pyridin-2(1H)-one scaffolds. For example, salicylaldehydes, malononitrile, and heterocyclic precursors (e.g., 6-hydroxy-4-methylpyridin-2(1H)-ones) can be used in one-pot syntheses to introduce substituents at positions 1 and 5 . Parallel library synthesis strategies, such as those developed for 3,4-disubstituted pyridin-2(1H)-ones, can also be adapted by substituting starting materials (e.g., fluoronicotinic acids) to incorporate the 3-fluorobenzyl and amino groups .

Q. How should researchers characterize the structural integrity of pyridin-2(1H)-one derivatives?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substituent positions and tautomeric forms. For instance, H NMR can distinguish between the enol and keto forms of the pyridin-2(1H)-one ring. Mass spectrometry (MS) and X-ray crystallography (using programs like SHELXL) are recommended for verifying molecular weight and solid-state conformation .

Q. What are the key structural features influencing the reactivity of this compound?

- Methodological Answer: The 3-fluorobenzyl group enhances lipophilicity and metabolic stability, while the amino group at position 5 enables hydrogen bonding with biological targets. Comparative studies of analogs (e.g., bromo- or chloro-substituted derivatives) suggest halogen position and electronegativity significantly affect reactivity and binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyridin-2(1H)-one derivatives?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability) or compound solubility. For example, pyridin-2(1H)-one derivatives with high polar surface area (tPSA >90 Ų) often exhibit poor bioavailability, leading to inconsistent in vitro vs. in vivo results . To address this, researchers can:

- Modify substituents (e.g., replacing cyano groups with trifluoromethyl) to reduce tPSA .

- Use pharmacokinetic (PK) profiling to correlate solubility/metabolic stability with activity .

- Validate target engagement via biophysical assays (e.g., surface plasmon resonance) .

Q. What strategies are effective for optimizing pyridin-2(1H)-one derivatives as kinase inhibitors?

- Methodological Answer: Structure-activity relationship (SAR) studies guided by molecular dynamics (MD) simulations can identify critical interactions. For instance, rigidifying the pyridin-2(1H)-one core (e.g., tricyclic scaffolds) improves binding to survivin, a cancer target, by reducing conformational flexibility . Additionally, introducing aryl substituents (e.g., N-phenyl groups) enhances potency while minimizing P-glycoprotein-mediated efflux .

Q. How can researchers elucidate the mechanism of action for pyridin-2(1H)-one derivatives in disease models?

- Methodological Answer:

- Target Identification: Use affinity chromatography or proteomics to isolate interacting proteins (e.g., enzymes like DPP-4 or survivin) .

- Pathway Analysis: Transcriptomic profiling (RNA-seq) of treated cells can reveal downstream effects on glucose metabolism (for DPP-4 inhibitors) or apoptosis pathways (for anticancer agents) .

- In Vivo Validation: Employ xenograft models with compounds like 1,6-diaryl pyridin-2(1H)-ones to assess tumor growth inhibition and compare efficacy to standard therapies (e.g., taxol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.